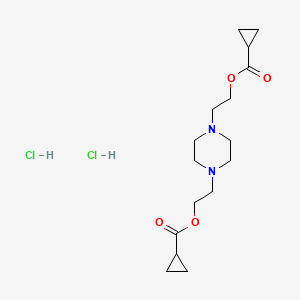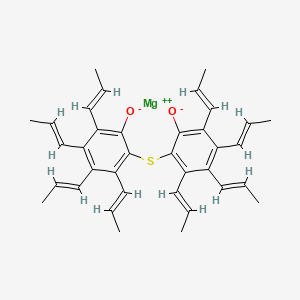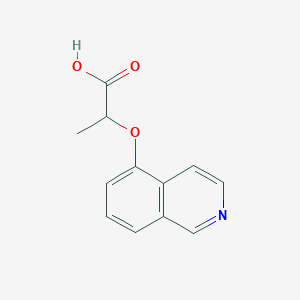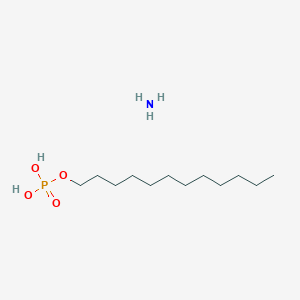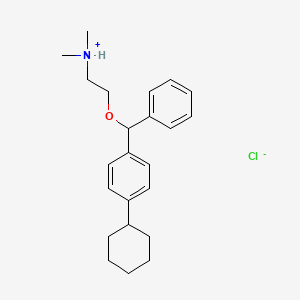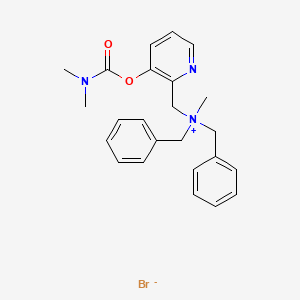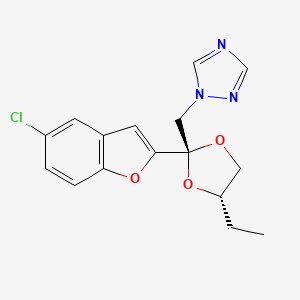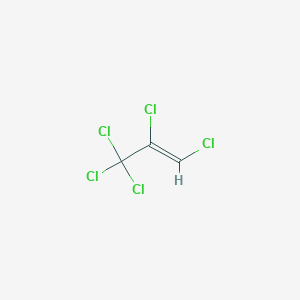
3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-butanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-butanol hydrochloride is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-butanol hydrochloride typically involves a multi-step process. The initial step often includes the reaction of 2,5-dimethoxybenzaldehyde with diethylamine to form an intermediate compound. This intermediate is then subjected to a series of reactions, including reduction and alkylation, to produce the final product. The reaction conditions usually involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste. Industrial production also involves stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-butanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can result in a variety of products depending on the functional groups involved.
Wissenschaftliche Forschungsanwendungen
3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-butanol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems and its interactions with different biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and its mechanism of action in the human body.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-butanol hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may influence various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-phenylbutan-1-ol
- 3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-propanol
- 3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-ethanol
Uniqueness
Compared to similar compounds, 3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-butanol hydrochloride is unique due to its specific structure and the presence of the diethylamino and dimethoxyphenyl groups
Eigenschaften
CAS-Nummer |
67114-83-4 |
|---|---|
Molekularformel |
C16H28ClNO3 |
Molekulargewicht |
317.8 g/mol |
IUPAC-Name |
[4-(2,5-dimethoxyphenyl)-4-hydroxybutan-2-yl]-diethylazanium;chloride |
InChI |
InChI=1S/C16H27NO3.ClH/c1-6-17(7-2)12(3)10-15(18)14-11-13(19-4)8-9-16(14)20-5;/h8-9,11-12,15,18H,6-7,10H2,1-5H3;1H |
InChI-Schlüssel |
CSHNCPYQPJQTFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)C(C)CC(C1=C(C=CC(=C1)OC)OC)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


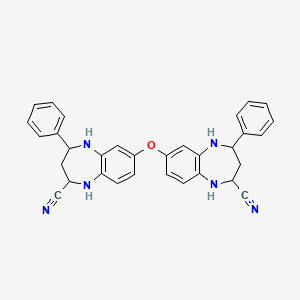
![(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane](/img/structure/B13776042.png)

![Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]-](/img/structure/B13776062.png)
